molecular formula C19H17ClN2O4 B2360090 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946316-21-8

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2360090
CAS RN: 946316-21-8
M. Wt: 372.81
InChI Key: CMSJRFFDWCZDLP-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CIQ, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which has been implicated in various neurological and psychiatric disorders.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that our compound could potentially be developed as an antiviral agent, targeting a broad range of RNA and DNA viruses.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-8-7-14(9-18(16)25-2)21-19(23)11-15-10-17(26-22-15)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSJRFFDWCZDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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